molecular formula C8H4F3NOS B1598091 3-(Trifluoromethylthio)phenyl isocyanate CAS No. 55225-88-2

3-(Trifluoromethylthio)phenyl isocyanate

Cat. No. B1598091
CAS RN: 55225-88-2
M. Wt: 219.19 g/mol
InChI Key: UKQVTGGTRAIGHZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)phenyl isocyanate is a chemical compound with the linear formula CF3SC6H4NCO . It appears as a light-colored liquid .


Molecular Structure Analysis

The molecular weight of 3-(Trifluoromethylthio)phenyl isocyanate is 219.18 g/mol . Its SMILES string, a form of notation that represents the structure of the molecule, is FC(F)(F)Sc1cccc(c1)N=C=O .


Physical And Chemical Properties Analysis

3-(Trifluoromethylthio)phenyl isocyanate has a refractive index n20/D of 1.506 (lit.) . It has a boiling point of 45°C at 0.01 mmHg (lit.) and a density of 1.365 g/mL at 25°C (lit.) .

Scientific Research Applications

Synthesis and Characterization

  • Oligomerization of Phenyl Isocyanate : A study described the synthesis of a polynuclear yttrium trifluoroethoxide and its catalytic activity for the oligomerization of phenyl isocyanate, demonstrating the potential utility of 3-(Trifluoromethylthio)phenyl isocyanate in facilitating complex chemical transformations (Peng et al., 2006).

Chemical Properties and Reactions

  • Vibrational and NMR Spectra : The vibrational and nuclear magnetic resonance spectra of a dimeric form of trifluoromethanesulphenyl isocyanate (a related compound) were recorded and analyzed, contributing to a deeper understanding of its structural properties (Downs & Haas, 1967).
  • Trifluoromethylthiocyanation of Alkenes : Research on the copper-catalyzed intermolecular trifluoromethylthiocyanation of alkenes using Togni reagent as the CF3 source presents a method for the efficient synthesis of CF3-containing alkyl thiocyanates, highlighting the reactivity of compounds related to 3-(Trifluoromethylthio)phenyl isocyanate (Liang et al., 2015).

Applications in Material Science

  • Luminescent Properties : A study on Ruthenium Acetylide Complexes provided insights into the structural, spectroscopic, and theoretical aspects, potentially paving the way for the application of 3-(Trifluoromethylthio)phenyl isocyanate in the development of luminescent materials (Wong et al., 2009).

Safety And Hazards

3-(Trifluoromethylthio)phenyl isocyanate is moderately toxic by ingestion, inhalation, and intraperitoneal routes. It may severely irritate skin, eyes, and mucous membranes. It is toxic by ingestion, inhalation, and skin absorption .

properties

IUPAC Name

1-isocyanato-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-2-6(4-7)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQVTGGTRAIGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369888
Record name 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)phenyl isocyanate

CAS RN

55225-88-2
Record name 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethylthio)phenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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